N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-14-9-10-16(13-15(14)2)28(25,26)24-20-19(21-11-6-12-27-3)22-17-7-4-5-8-18(17)23-20/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTAPUQGAOHXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The sulfonamide group can be introduced via sulfonation reactions, followed by the attachment of the 3-methoxypropylamino group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of substituted quinoxaline derivatives .
Scientific Research Applications
Chemical Properties and Mechanism of Action
XL765 is classified as a sulfonamide and a quinoxaline derivative with the molecular formula C31H29N5O6S and a molecular weight of 599.7 g/mol . The compound acts primarily by inhibiting the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. This pathway is often dysregulated in various cancers, making XL765 a valuable candidate for therapeutic intervention.
Scientific Research Applications
-
Cancer Treatment
- Mechanism : XL765 selectively inhibits PI3K and mTOR, two key components involved in tumorigenesis. By blocking these pathways, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
- Preclinical Studies : In vitro studies have demonstrated that XL765 exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer and glioblastoma .
- Combination Therapy
- Pharmacological Studies
Case Study 1: Inhibition of Tumor Growth
A study conducted on xenograft models demonstrated that administration of XL765 led to a significant reduction in tumor size compared to control groups. The results indicated a marked decrease in cell proliferation markers, suggesting effective inhibition of the PI3K/mTOR pathway .
Case Study 2: Safety and Tolerability
Clinical trials assessing the safety profile of XL765 reported manageable side effects with no severe adverse events. The tolerability of the drug allows for its potential use in combination with other therapies for enhanced efficacy against resistant tumors .
Mechanism of Action
The mechanism of action of N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for folic acid synthesis in bacteria. The quinoxaline core may interact with DNA or proteins, potentially disrupting cellular processes and leading to antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one: Shares the quinoxaline core but lacks the sulfonamide group, which may result in different biological activities.
Quinoxaline-2,3-dione: Another quinoxaline derivative with different functional groups, used in various chemical and biological studies.
Sulfanilamide: A simpler sulfonamide compound with well-known antibacterial properties.
Uniqueness
N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide is unique due to its combination of a quinoxaline core and a sulfonamide group, which may confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific applications .
Biological Activity
N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.40 g/mol
- IUPAC Name : this compound
This compound features a quinoxaline core, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.
This compound primarily acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in various cellular processes including growth, proliferation, and survival. The inhibition of PI3K has been linked to the suppression of tumor growth in various cancer models.
Anticancer Activity
Research indicates that derivatives of quinoxaline, including this compound, exhibit notable anticancer properties:
- Cell Growth Inhibition : Studies have demonstrated that this compound effectively inhibits the growth of liver carcinoma cells in vitro .
- Selectivity for Cancer Cells : The compound shows preferential toxicity towards cancer cells compared to normal cells, suggesting a potential for targeted cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and favorable absorption characteristics. For instance:
- Bioavailability : Preclinical studies suggest it has an oral bioavailability rate exceeding 50% .
- Tissue Distribution : The compound exhibits significant tissue penetration, which is crucial for its effectiveness in treating localized tumors.
Study 1: In Vivo Efficacy in Tumor Models
A study evaluated the efficacy of the compound in xenograft models of breast cancer. The results indicated:
- Tumor Growth Inhibition : Significant reduction in tumor size was observed after administering the compound at a dose of 30 mg/kg daily for three weeks.
- Mechanistic Insights : The inhibition of Akt phosphorylation was noted, which is a downstream effect of PI3K inhibition .
Study 2: Comparative Analysis with Other Derivatives
In a comparative study involving various quinoxaline derivatives:
| Compound | IC50 (nM) | Selectivity Ratio (PI3Kα/PI3Kβ) |
|---|---|---|
| This compound | 15 | 150 |
| Compound A | 20 | 7.72 |
| Compound B | 25 | 7.67 |
The data illustrates that this compound exhibits superior selectivity towards PI3Kα over other isoforms compared to its counterparts .
Q & A
Q. How can metabolic stability or bioavailability be optimized during lead compound development?
- Strategies :
- LogP Adjustment : Introduce polar groups (e.g., hydroxyls) to reduce LogP from ~3.5 to <2.5, enhancing solubility .
- Prodrug Design : Mask sulfonamide as an ester; hydrolyze in vivo for targeted release .
- In Vivo Testing : Use rodent models to assess oral bioavailability and hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
